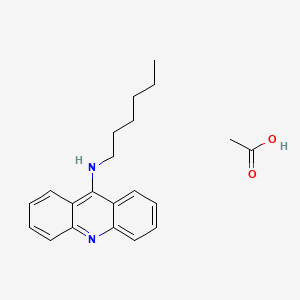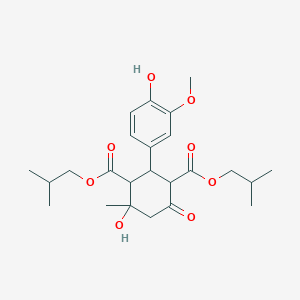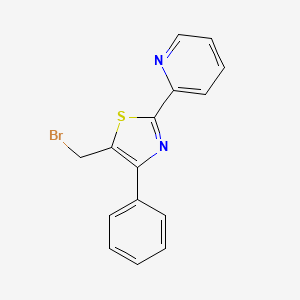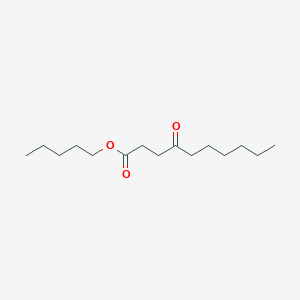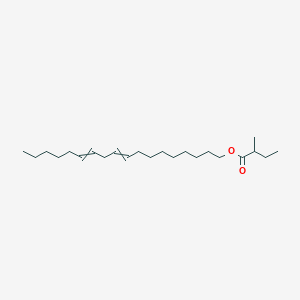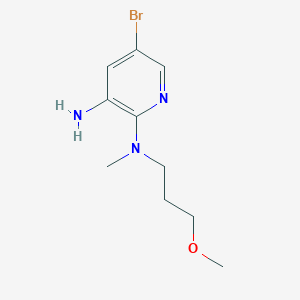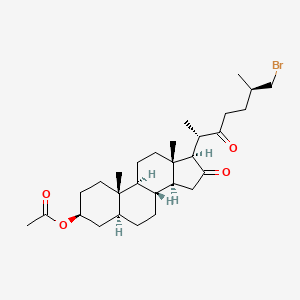
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate is a synthetic steroid derivative. It is characterized by the presence of a bromine atom at the 26th position and two ketone groups at the 16th and 22nd positions. The compound also features an acetate group attached to the 3rd position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The bromination at the 26th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the ketone groups at the 16th and 22nd positions may involve oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent. The final step involves the acetylation of the hydroxyl group at the 3rd position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.
Substitution: The bromine atom at the 26th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex steroid derivatives.
Biology: The compound can be used to study the effects of steroid derivatives on cellular processes and signaling pathways.
Industry: The compound can be used in the synthesis of specialized materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
- (3beta,5alpha,25R)-Spirosol-5-en-3-yl 4-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside
- (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate
Uniqueness
This compound is unique due to the presence of the bromine atom at the 26th position and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
920275-30-5 |
|---|---|
分子式 |
C29H45BrO4 |
分子量 |
537.6 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,6R)-7-bromo-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-16-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H45BrO4/c1-17(16-30)6-9-25(32)18(2)27-26(33)15-24-22-8-7-20-14-21(34-19(3)31)10-12-28(20,4)23(22)11-13-29(24,27)5/h17-18,20-24,27H,6-16H2,1-5H3/t17-,18-,20+,21+,22-,23+,24+,27+,28+,29+/m1/s1 |
InChI 键 |
JUMXSKRCBHJVEA-VBEYQHSESA-N |
手性 SMILES |
C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)CBr |
规范 SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)

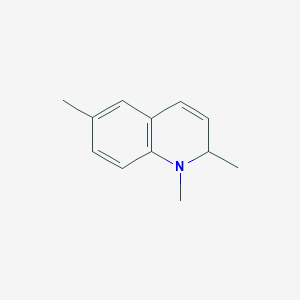
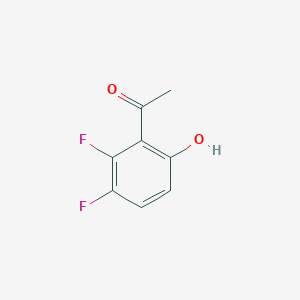
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
